molecular formula C14H16ClNO3S2 B2542536 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1421517-13-6

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2542536
CAS No.: 1421517-13-6
M. Wt: 345.86
InChI Key: NSRKAESWHXQYEW-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by:

  • Benzene ring substitution: A chlorine atom at position 3 and a methyl group at position 2.
  • Sulfonamide linkage: The sulfonyl group is connected to a propyl chain bearing a hydroxyl group and a thiophen-2-yl moiety at the terminal carbon.

The hydroxyl group may enhance solubility through hydrogen bonding, while the thiophene ring could contribute to aromatic interactions in biological systems.

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-11(15)4-2-6-14(10)21(18,19)16-8-7-12(17)13-5-3-9-20-13/h2-6,9,12,16-17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKAESWHXQYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 2-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The 2-methylbenzenesulfonyl chloride undergoes nucleophilic substitution with 3-chloro-1-propanol to form 3-chloro-2-methylbenzenesulfonyl chloride.

    Thiophene Introduction: The intermediate product is then reacted with thiophene-2-carbaldehyde in the presence of a base to introduce the thiophene ring.

    Hydroxylation: The final step involves hydroxylation to introduce the hydroxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The target compound’s benzene ring features 3-chloro and 2-methyl groups. Key comparisons include:

  • N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-5-Fluoro-2-Methoxybenzenesulfonamide (): Benzene substituents: 5-fluoro and 2-methoxy. 2-Methoxy is electron-donating, contrasting with the target’s 2-methyl, which has weaker electronic effects but greater steric bulk .
  • 3-Chloro-N-Phenyl-Phthalimide ():

    • Core structure differs (phthalimide vs. sulfonamide), but the 3-chloro substitution aligns with the target.
    • Used in polymer synthesis, highlighting divergent applications despite partial structural overlap .

N-Substituent Chain and Functional Groups

The 3-hydroxy-3-(thiophen-2-yl)propyl chain distinguishes the target compound:

  • Thiophene vs. Chlorophenyl :

    • The target’s thiophen-2-yl group is electron-rich due to sulfur’s lone pairs, enabling π-π stacking and sulfur-mediated interactions.
    • In contrast, N-[3-(3-chlorophenyl)-3-hydroxypropyl]-... sulfonamide () has a 3-chlorophenyl group, which is electron-withdrawing and may reduce aromatic reactivity .
  • Hydroxypropyl Chain :

    • Both the target and ’s compound feature a 3-hydroxypropyl chain, suggesting shared hydrogen-bonding capabilities. However, the target’s thiophene introduces conformational rigidity compared to the chlorophenyl analog.

Thiophene-Containing Analogues

  • (S)-N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]-... Amine ():
    • Incorporates a thiophen-2-yl-ethoxy group. The ethoxy spacer increases flexibility, whereas the target’s direct thiophene-propyl linkage may enhance steric interactions .
  • Impurity B (EP) (): (E)-N-[3-(Methylamino)Propyl]-3-(Thiophen-2-yl)Prop-2-Enamide Features a thiophene-linked enamide. The absence of a sulfonamide core reduces polarity but retains sulfur’s electronic effects .

Data Table: Structural and Functional Comparison

Compound Name Benzene Substituents N-Substituent Chain Key Features
3-Chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide 3-chloro, 2-methyl 3-hydroxy-3-(thiophen-2-yl)propyl Electron-rich thiophene, moderate steric bulk, enhanced H-bonding potential
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide 5-fluoro, 2-methoxy 3-hydroxy-3-(3-chlorophenyl)propyl Electron-withdrawing chloro, methoxy enhances solubility
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... Amine N/A (tetrahydronaphthalene) 2-(thiophen-2-yl)ethoxy Flexible ethoxy spacer, thiophene-mediated binding
Impurity B (EP) N/A (enamide core) 3-(thiophen-2-yl)prop-2-enamide Thiophene-enamide conjugation, reduced polarity

Research Implications

  • Pharmacological Potential: The target’s sulfonamide core and thiophene moiety align with drug-like properties, including balanced lipophilicity and binding versatility.
  • Synthetic Challenges : High-purity synthesis (as emphasized in for analogous compounds) is critical for pharmacological evaluation .
  • Structure-Activity Relationships (SAR) : Substituent variations (e.g., chloro vs. fluoro, thiophene vs. phenyl) warrant further study to optimize bioactivity and pharmacokinetics.

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